molecular formula C8H7BrClF B11743644 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene

Cat. No.: B11743644
M. Wt: 237.49 g/mol
InChI Key: KUGLLBOELBLUHN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 3-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain the final product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl, amino, or thiol.

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene finds applications in various fields of scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems and their potential use as bioactive agents.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs with halogenated aromatic structures.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The presence of halogens can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. Additionally, the compound’s electrophilic nature can facilitate its binding to nucleophilic sites on biomolecules, leading to covalent modifications.

Comparison with Similar Compounds

1-(2-Bromoethyl)-3-chloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(2-Bromoethyl)-3-chlorobenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    1-(2-Bromoethyl)-2-fluorobenzene: Lacks the chlorine atom, leading to variations in its physical and chemical properties.

    1-(2-Bromoethyl)-4-chloro-2-fluorobenzene:

The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(2-bromoethyl)-3-chloro-2-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2

InChI Key

KUGLLBOELBLUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCBr

Origin of Product

United States

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